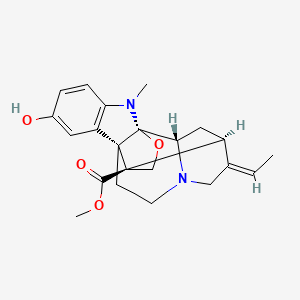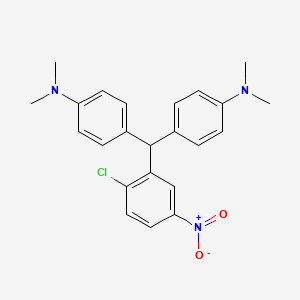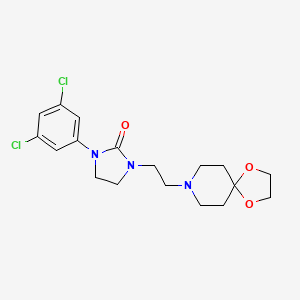
Albofungine
Vue d'ensemble
Description
Albofungin is a promising broad-spectrum antimicrobial compound against multidrug-resistant bacteria . It has been found to possess strong bioactivity against a range of fungal species .
Synthesis Analysis
The biosynthesis of Albofungin involves a gene cluster from its producing strain Streptomyces chrestomyceticus. This gene cluster encodes type II polyketide synthases (PKSs), regulators, and transporters, and tailoring enzymes . The gene cluster was confirmed using the heterologous expression in Streptomyces coelicolor, which successfully produced the compounds .Molecular Structure Analysis
The chemical structures of Albofungin and its derivatives were elucidated using HRMS, 1D and 2D NMR, and electronic circular dichroism spectroscopy .Applications De Recherche Scientifique
Agent antimicrobien
L'albofungine est un composé antimicrobien à large spectre prometteur contre les bactéries multirésistantes . Son activité d'éradication des biofilms et son mode d'action potentiel contre les Vibrio parahaemolyticus résistants aux médicaments ont été étudiés . L'this compound présente une excellente activité antibiofilm et antibactérienne avec des effets de destruction rapides .
Éradication des biofilms
L'this compound a été découverte pour perturber les biofilms de V. parahaemolyticus en tuant ou en dispersant les cellules du biofilm . Cela en fait un candidat potentiel pour le traitement des infections causées par des bactéries formant des biofilms.
Disruption de la membrane cellulaire bactérienne
Des expériences de microscopie électronique à balayage et de coloration fluorescente ont démontré que l'this compound détruit rapidement l'intégrité et la perméabilité de la membrane cellulaire bactérienne . Cette disruption de la membrane cellulaire est l'un des mécanismes par lesquels l'this compound exerce ses effets antimicrobiens.
Inhibition de la biosynthèse du peptidoglycane
L'this compound a été découverte pour inhiber la biosynthèse du peptidoglycane dans V. parahaemolyticus . Le peptidoglycane est un composant majeur de la paroi cellulaire bactérienne, et sa biosynthèse est une cible commune des antibiotiques.
Inhibition des voies d'assemblage des flagelles
L'this compound a été démontrée pour inhiber les voies d'assemblage des flagelles dans V. parahaemolyticus . Les flagelles sont essentiels à la motilité bactérienne et jouent un rôle dans la formation des biofilms.
Inhibition des protéines du système de sécrétion
L'this compound a été découverte pour inhiber les protéines du système de sécrétion dans V. parahaemolyticus . Ces protéines sont impliquées dans la sécrétion de toxines et d'autres facteurs de virulence.
Activité antitumorale
L'this compound et ses dérivés ont présenté des activités remarquables contre diverses cellules cancéreuses . Ils ont été découverts pour inhiber la prolifération des cellules cancéreuses en induisant l'apoptose cellulaire .
Revêtements antifouling dans les environnements marins
L'this compound a été incorporée à un copolymère hydrolysable et dégradable pour former des revêtements antifouling . Ces revêtements modifient les structures des biofilms et empêchent la colonisation d'organismes macrofouling dans les environnements marins .
Mécanisme D'action
Target of Action
Albofungin primarily targets the transglycosylase (TGase) domain of penicillin-binding proteins (PBPs) . These proteins play a crucial role in bacterial cell wall biosynthesis .
Mode of Action
Albofungin interacts with its targets by binding to the TGase domain of PBPs . This interaction disrupts the bacterial cell wall biosynthesis . Albofungin also rapidly disrupts and permeabilizes the bacterial membrane . After entering the cell, it interacts with bacterial DNA, although this interaction is relatively weak .
Biochemical Pathways
Albofungin affects several biochemical pathways. It inhibits peptidoglycan biosynthesis, which is crucial for bacterial cell wall formation . It also disrupts flagellar assembly pathways and secretion system proteins in bacteria . In marine organisms like Amphibalanus amphitrite, albofungin treatment upregulates the metabolism of xenobiotics by the cytochrome P450 pathway .
Pharmacokinetics
The pharmacokinetics of albofungin involve its secretion rate, membrane permeability, and hydrophobicity . Halogenation of albofungin increases its binding affinity to TGase but limits its overall dissemination and effectiveness due to a high secretion rate, weak membrane permeability, and high hydrophobicity of the resulting products .
Result of Action
The action of albofungin results in the disruption of bacterial cell walls and membranes, leading to the death of the bacteria . It exhibits potent biofilm eradication activity against penicillins-and-cephalosporins-resistant Vibrio parahaemolyticus . In marine organisms, it interrupts larval settlement .
Action Environment
The action of albofungin can be influenced by environmental factors. For instance, the presence of an extracellular polysaccharide intercellular adhesin can alter the minimum inhibitory concentration (MIC) of albofungin . Furthermore, albofungin shows strong anti-macrofouling activities against larval settlement of major fouling organisms in marine environments .
Safety and Hazards
Albofungin may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is recommended to avoid breathing dust, fumes, gas, mist, vapors, or spray and avoid prolonged or repeated exposure .
Orientations Futures
Propriétés
IUPAC Name |
(13R,21S,24R)-6-amino-3,21,28-trihydroxy-24-methoxy-7-methyl-14,16,26-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(28),2(11),3,7,9,17(29),18(27),20(25)-octaene-5,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O9/c1-9-5-10-6-11-7-14-18-19(15(11)21(31)16(10)27(34)29(9)28)23(33)26-20(25(18)37-8-36-14)22(32)17-12(30)3-4-13(35-2)24(17)38-26/h5-6,12-14,30-31,33H,3-4,7-8,28H2,1-2H3/t12-,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKFTVCDYGGLGW-BFHYXJOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C4=C(C5=C(C6=C4C(C3)OCO6)C(=O)C7=C(O5)C(CCC7O)OC)O)C(=C2C(=O)N1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC3=C(C4=C(C5=C(C6=C4[C@@H](C3)OCO6)C(=O)C7=C(O5)[C@@H](CC[C@@H]7O)OC)O)C(=C2C(=O)N1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37895-35-5 | |
| Record name | Albofungin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037895355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALBOFUNGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E36843J982 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



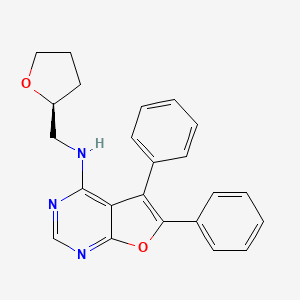
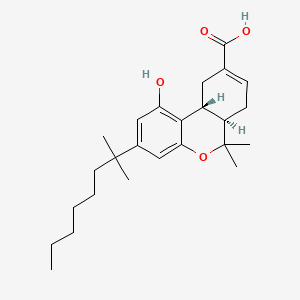
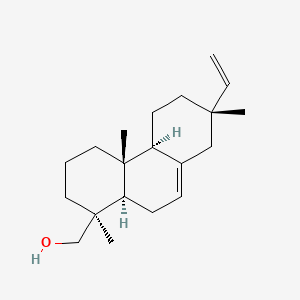
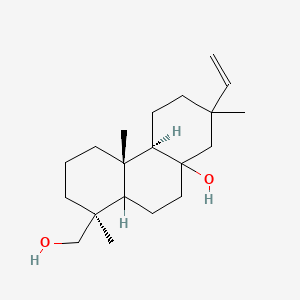
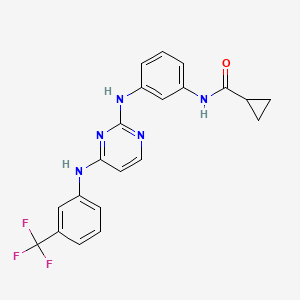
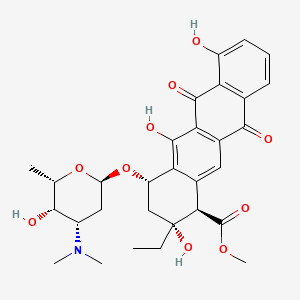
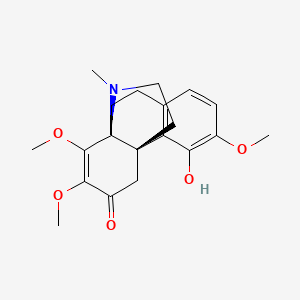

![5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide](/img/structure/B1666745.png)

